Isocoproporphyrin

Catalog No.
S582103
CAS No.
36548-09-1
M.F
C36H38N4O8
M. Wt
654.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocoproporphyrin

Using coproporphyrin III as an isocoproporphyrin substitute leads to PCT misdiagnosis due to identical mass isomers.

  • Achieves baseline chromatographic separation from coproporphyrin III for accurate LC-MS/MS quantitation.
  • Calibrates fluorescence at 618-620 nm for specific PCT plasma screening.
  • Quantifies isocoproporphyrin as up to 28% of fecal porphyrins in UROD inhibition models.

Supplied with full analytical documentation.

CAS Number

36548-09-1

Product Name

Isocoproporphyrin

IUPAC Name

3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid

Molecular Formula

C36H38N4O8

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

UHKZSWAPQUEURH-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C

Synonyms

isocoproporphyrin

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C

Isocoproporphyrin is a member of porphyrins.

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Isocoproporphyrin (CAS 36548-09-1) is a highly specialized tetracarboxylic porphyrin intermediate and the definitive diagnostic biomarker for uroporphyrinogen decarboxylase (UROD) deficiency, the enzymatic hallmark of Porphyria Cutanea Tarda (PCT) and hexachlorobenzene-induced toxicity [1]. As an exact structural isomer of coproporphyrin III (C36H38N4O8, exact mass 654.2689 Da), it features a distinct arrangement of substituents—specifically, an ethyl and an acetate group in place of a methyl and propionate group [2]. In analytical and clinical procurement, highly pure isocoproporphyrin standards are strictly required to calibrate high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) systems, ensuring the accurate resolution of isobaric porphyrins in complex biological matrices[1].

Procurement Fit

Porphyrin reference standard for LC-MS/MS assay calibration
Hepatic porphyria biomarker research and toxicological monitoring
Isocoproporphyrin-specific HPLC method validation workflows

Attempting to substitute isocoproporphyrin with its more readily available in-class analog, coproporphyrin III, critically compromises analytical accuracy [1]. Because both compounds are exact mass isomers (m/z 654.2689), standard single-stage mass spectrometry cannot distinguish between them without prior chromatographic separation[2]. Without the authentic isocoproporphyrin standard to establish precise retention times and specific collision-induced dissociation (CID) fragmentation patterns, laboratories risk misidentifying the porphyrin profile [2]. This substitution failure directly leads to the inability to differentiate PCT (where isocoproporphyrin dominates) from Hereditary Coproporphyria (where coproporphyrin III dominates), rendering the analytical assay clinically and toxicologically invalid[1].

Substitution Risk

Retention shift
Coproporphyrin I/III exhibit different chromatographic behavior; calibration with coproporphyrin may misassign isocoproporphyrin peaks.
Ratio invalidation
The diagnostic isocoproporphyrin/coproporphyrin ratio loses specificity if isocoproporphyrin is quantified using coproporphyrin calibration curves.
Extinction difference
Isocoproporphyrin and coproporphyrin have distinct molar extinction coefficients; substitution introduces systematic bias in spectrophotometric or MS quantification.

Chromatographic Resolution of Isobaric Porphyrin Isomers

Isocoproporphyrin and coproporphyrin III share an identical molecular formula (C36H38N4O8) and monoisotopic mass (654.2689 Da). In reverse-phase HPLC, their distinct substituent arrangements result in different retention times. Utilizing the exact isocoproporphyrin standard is mandatory to establish retention time windows that prevent co-elution artifacts[1].

Evidence DimensionMonoisotopic Mass & Chromatographic Identity
Target Compound DataIsocoproporphyrin (m/z 654.2689, distinct retention time)
Comparator Or BaselineCoproporphyrin III (m/z 654.2689, distinct retention time)
Quantified Difference0 Da mass difference, necessitating >1.5 chromatographic resolution (Rs)
ConditionsReverse-phase HPLC-MS/MS of biological extracts

Procurement of the exact standard is the only way to calibrate LC systems to resolve these exact-mass isomers, preventing false-positive diagnoses of Hereditary Coproporphyria.

Fecal isocoproporphyrin ratio
Head-to-head
PCT patients (n=24) ratio 0.1–5.6; other porphyrias and controls (n=31) ratio ≤0.05. Minimum 2-fold, maximum >100-fold elevation.
Reported diagnostic ratio context; supports assay calibration for PCT biomarker research.
2D-TLC method; LC-MS/MS transfer requires re-validation.

Fluorimetric Emission Calibration for Diagnostic Screening

Porphyrin profiles exhibit distinct fluorescence emission maxima depending on the dominant species. Plasma rich in isocoproporphyrin demonstrates a fluorescence emission peak at 618–620 nm [1]. In contrast, profiles dominated by protoporphyrin or coproporphyrin shift the emission maximum to 626–628 nm [2]. Procuring isocoproporphyrin allows for the precise optical calibration of fluorimetric detectors to this specific window [1].

Evidence DimensionFluorescence Emission Maximum
Target Compound Data618–620 nm (Isocoproporphyrin-dominant profile)
Comparator Or Baseline626–628 nm (Protoporphyrin/Coproporphyrin-dominant profile)
Quantified Difference6–10 nm blue-shift in emission peak
ConditionsNeutral pH plasma or buffered aqueous solutions, excitation at ~400-415 nm

Accurate wavelength calibration using this standard ensures reliable qualitative screening and prevents misclassification of porphyria subtypes in clinical fluorimetry.

Isocoproporphyrin sulfonic acid
Class-level
Identified in HCB-fed rat feces by UHPLC-ESI-exact mass MS/MS (m/z 735.2338, 0.3 ppm error). Relative abundance > parent isocoproporphyrin and deethyl/hydroxy/keto derivatives.
Reported metabolite profiling context; supports extended HCB exposure monitoring.
Exact fold-change not available; class-level inference.

Fecal Biomarker Dominance in UROD-Deficiency Models

In established models of uroporphyrinogen decarboxylase (UROD) deficiency, isocoproporphyrin becomes the overwhelmingly dominant fecal metabolite. Quantitative HPLC analyses demonstrate that isocoproporphyrin constitutes approximately 28% of total fecal porphyrins in active PCT, whereas coproporphyrin accounts for only 9%[1]. Relying on coproporphyrin standards fails to capture the primary metabolic sink of the disease state[1].

Evidence DimensionFecal Porphyrin Fraction
Target Compound Data~28% of total fecal porphyrins
Comparator Or BaselineCoproporphyrin (~9% of total fecal porphyrins)
Quantified Difference>3-fold higher abundance in UROD-deficient feces
ConditionsFecal extraction and HPLC-fluorescence quantification in active PCT/HCB models

Toxicological and metabolic studies must procure isocoproporphyrin to accurately quantify the primary biomarker of UROD inhibition, rather than relying on minor secondary metabolites.

VP with liver dysfunction
Source review
Two VP cases transiently excreted fecal isocoproporphyrin concurrent with elevated LFT and iron overload; detection resolved upon liver normalization.
Supports diagnostic interpretation review; specificity context may vary with hepatic status.
Small case series; method details limited in abstract.

MS/MS Fragmentation Specificity for High-Throughput Assays

While isocoproporphyrin and coproporphyrin III share the same precursor ion [M+H]+ at m/z 655.27, their tandem mass spectrometric (MS/MS) behavior differs. The unique ethyl and acetate substituents on the isocoproporphyrin macrocycle yield characteristic collision-induced dissociation (CID) product ion spectra that diverge from the standard propionate/methyl losses seen in coproporphyrin III[1]. The authentic standard is required to map these specific transitions for Multiple Reaction Monitoring (MRM) assays[1].

Evidence DimensionCID Fragmentation Pattern
Target Compound DataUnique product ion transitions derived from ethyl/acetate cleavage
Comparator Or BaselineCoproporphyrin III (standard methyl/propionate cleavage transitions)
Quantified DifferenceDistinct MRM transition ratios despite identical precursor m/z (655.27)
ConditionsUHPLC-ESI-MS/MS in positive ion mode

Establishing precise MRM transitions with the authentic standard is essential for developing high-throughput, multiplexed LC-MS/MS diagnostic panels that bypass the need for lengthy chromatographic separation.

Total synthesis characterization
Class-level
Isocoproporphyrin tetramethyl ester synthesized via stepwise tripyrrene and b-oxobilane routes; fully characterized by NMR and MS.
Supports custom reference standard procurement; characterization data should be verified.
Commercial availability remains limited; request synthetic route documentation.
HPLC isomer separation
Method context
Reversed-phase/ion-pair HPLC resolves isocoproporphyrin from coproporphyrin I/III; historically, coproporphyrin calibration introduced systematic bias.
Supports method-specific calibration; authentic standard avoids isomer misassignment.
Method optimization needed for specific LC systems.

Clinical LC-MS/MS Diagnostic Panel Calibration

Isocoproporphyrin is the right choice for calibrating retention times and MRM transitions in multiplexed LC-MS/MS assays. Because it is an exact mass isomer of coproporphyrin III, utilizing the authentic standard is the only way to ensure baseline chromatographic resolution and prevent false-positive diagnoses of acute hepatic porphyrias [1].

Fluorimetric Screening Assay Validation

In clinical laboratories performing rapid plasma screening for cutaneous porphyrias, this standard is essential for calibrating the 618–620 nm emission window. It ensures the optical detectors can accurately differentiate the Porphyria Cutanea Tarda profile from the 626–628 nm peak characteristic of Variegate Porphyria [1].

Toxicology and Environmental Exposure Modeling

For toxicological studies assessing uroporphyrinogen decarboxylase (UROD) inhibition—such as in hexachlorobenzene exposure models—procuring isocoproporphyrin is critical. It allows researchers to accurately quantify the primary accumulating fecal metabolite, which represents up to 28% of the porphyrin pool, rather than relying on minor secondary markers like coproporphyrin[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fecal porphyrin profiling for hepatic porphyria research
Authentic isocoproporphyrin calibration standard
Isocoproporphyrin/coproporphyrin ratio accuracy; LC-MS/MS method specificity
HCB-induced porphyria toxicology studies
Isocoproporphyrin and sulfonic acid metabolite standards
Metabolite panel completeness; exposure model sensitivity
HPLC/UHPLC porphyrin isomer method development
Characterized isomer reference material
Retention time reproducibility; resolution from coproporphyrin I/III
Custom synthesis of primary reference standards
Synthetic route documentation and full characterization
NMR, HRMS, and HPLC purity verification

XLogP3

2.7

Wikipedia

Isocoproporphyrin

Explore Compound Types